![molecular formula C10H10BrNS B11857498 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine is a chemical compound with the molecular formula C₁₀H₁₁BrNS It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine typically involves the bromination of benzo[b]thiophene followed by an amination reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated product is then reacted with ethylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine
- 2-(5-Fluorobenzo[b]thiophen-3-yl)ethanamine
- 2-(5-Iodobenzo[b]thiophen-3-yl)ethanamine
Uniqueness
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different reactivity and applications .
Propiedades
Fórmula molecular |
C10H10BrNS |
|---|---|
Peso molecular |
256.16 g/mol |
Nombre IUPAC |
2-(5-bromo-1-benzothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C10H10BrNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4,12H2 |
Clave InChI |
SEXNAPSWYWOETP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CS2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




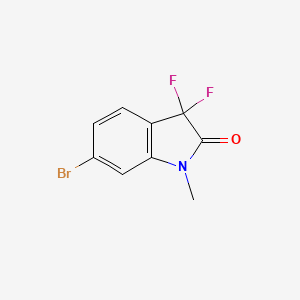
![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
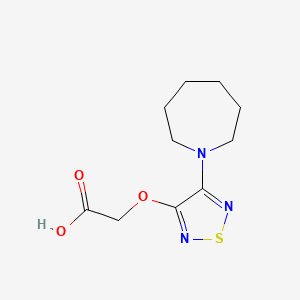
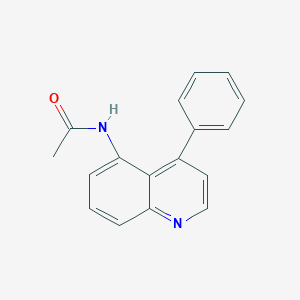
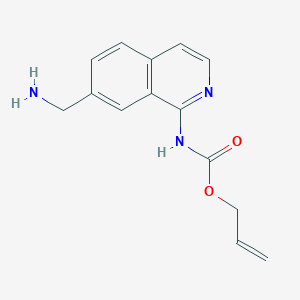
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
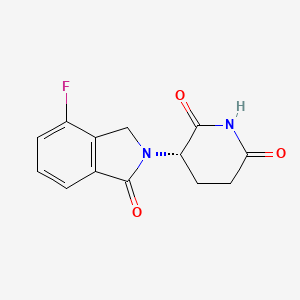

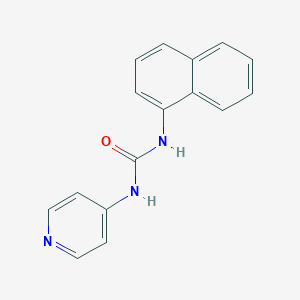

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

